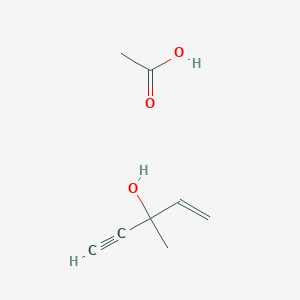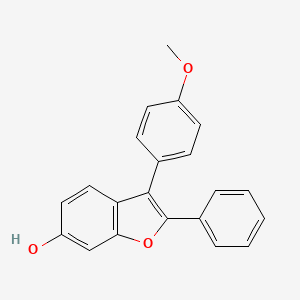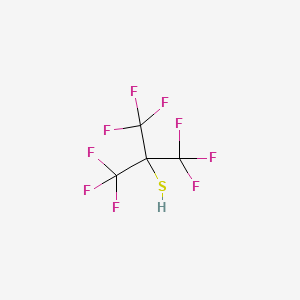
4-Tert-butylphenol;formaldehyde;2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde: is a complex polymeric compound. It is synthesized through the polymerization of 2-hydroxybenzoic acid (salicylic acid), 4-(1,1-dimethylethyl)phenol (tert-butylphenol), and formaldehyde. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde involves a condensation reaction. The process typically includes the following steps:
Condensation Reaction: 2-hydroxybenzoic acid reacts with formaldehyde in the presence of an acid or base catalyst to form a hydroxymethyl derivative.
Polymerization: The hydroxymethyl derivative then reacts with 4-(1,1-dimethylethyl)phenol under controlled conditions to form the polymer.
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated under specific conditions to ensure complete polymerization. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired molecular weight and polymer properties.
化学反应分析
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, especially at the phenolic and benzoic acid moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the polymer structure.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the polymer.
Reduction: Reduced forms of the polymer with altered functional groups.
Substitution: Substituted aromatic derivatives with various functional groups.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of advanced polymeric materials.
- Acts as a stabilizer in certain chemical reactions.
Biology:
- Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine:
- Explored for its antimicrobial properties and potential use in medical coatings.
Industry:
- Utilized in the production of high-performance resins and coatings.
- Employed as an additive in the manufacture of plastics and rubbers.
作用机制
The mechanism of action of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde involves its interaction with various molecular targets. The phenolic groups in the polymer can form hydrogen bonds and interact with biological molecules, leading to its antimicrobial effects. Additionally, the polymer’s structure allows it to act as a stabilizer and protective agent in various industrial applications.
相似化合物的比较
Phenol-formaldehyde resins: These are similar in their use of formaldehyde and phenolic compounds but differ in their specific monomeric units.
Urea-formaldehyde resins: These also use formaldehyde but involve urea instead of phenolic compounds.
Melamine-formaldehyde resins: Similar in their use of formaldehyde but involve melamine as the primary reactant.
Uniqueness:
- The inclusion of 2-hydroxybenzoic acid in the polymer structure provides unique chemical properties, such as enhanced stability and specific reactivity.
- The presence of 4-(1,1-dimethylethyl)phenol imparts additional steric hindrance, affecting the polymer’s physical properties and reactivity.
属性
CAS 编号 |
28110-65-8 |
|---|---|
分子式 |
C18H22O5 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
4-tert-butylphenol;formaldehyde;2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H14O.C7H6O3.CH2O/c1-10(2,3)8-4-6-9(11)7-5-8;8-6-4-2-1-3-5(6)7(9)10;1-2/h4-7,11H,1-3H3;1-4,8H,(H,9,10);1H2 |
InChI 键 |
MVWQDNJZYFHWED-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC=C(C(=C1)C(=O)O)O |
相关CAS编号 |
28110-65-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




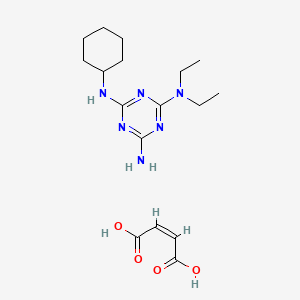


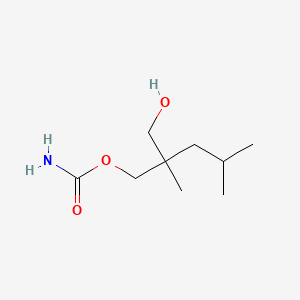
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)

![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
